molecular formula C19H24N2O4S2 B2903566 N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941911-71-3

N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2903566
CAS RN: 941911-71-3
M. Wt: 408.53
InChI Key: QNRFFZLBZIELIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of Bruton’s tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B cells, which play a critical role in the immune response. By inhibiting BTK, this compound may modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation and activation of B cells, which play a critical role in the immune response. It has also been shown to inhibit the production of cytokines, which are signaling molecules involved in the immune response. Additionally, this compound has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide in lab experiments is its potential as an immunomodulatory agent. It may be useful in studying the immune response and the role of B cells in various diseases. Additionally, it has been shown to have anti-inflammatory effects, which may be useful in studying inflammatory conditions.
One limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety and toxicity in vivo.

Future Directions

There are several future directions for research on N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide. One direction is to further study its mechanism of action and its potential as an immunomodulatory agent. Another direction is to study its potential use in the treatment of cancer and other inflammatory conditions. Additionally, further studies are needed to determine its safety and toxicity in vivo.

Synthesis Methods

The synthesis of N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide involves several steps. The first step is the synthesis of 3-methoxybenzylamine by reacting 3-methoxybenzaldehyde with ammonia. The second step is the reaction of 3-methoxybenzylamine with 1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetyl chloride to form this compound.

Scientific Research Applications

N-(3-methoxybenzyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide has been shown to have potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, autoimmune diseases, and other inflammatory conditions. It has also been shown to have potential as an immunomodulatory agent.

properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-25-17-8-4-6-15(12-17)14-20-18(22)13-16-7-2-3-10-21(16)27(23,24)19-9-5-11-26-19/h4-6,8-9,11-12,16H,2-3,7,10,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNRFFZLBZIELIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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